6-Propoxyquinolin-3-amine
Description
6-Propoxyquinolin-3-amine (CAS: 154108-33-5) is a quinoline derivative featuring a propoxy substituent at the 6-position and an amine group at the 3-position. The propoxy group (-OCH₂CH₂CH₃) introduces steric bulk and lipophilicity, which may influence solubility, bioavailability, and target interactions.
Properties
Molecular Formula |
C12H14N2O |
|---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
6-propoxyquinolin-3-amine |
InChI |
InChI=1S/C12H14N2O/c1-2-5-15-11-3-4-12-9(7-11)6-10(13)8-14-12/h3-4,6-8H,2,5,13H2,1H3 |
InChI Key |
JBTWCOMPRIGAHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC2=CC(=CN=C2C=C1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Propoxyquinolin-3-amine typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using classical methods such as the Skraup, Doebner-Miller, or Friedländer synthesis. These methods involve the cyclization of aniline derivatives with aldehydes or ketones in the presence of acidic catalysts.
Introduction of the Propoxy Group: The propoxy group can be introduced via nucleophilic substitution reactions. For instance, 6-chloroquinoline can be reacted with propanol in the presence of a base to yield 6-propoxyquinoline.
Amination: The final step involves the introduction of the amino group at the 3-position. This can be achieved through direct amination reactions using ammonia or amines under suitable conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and green chemistry principles to enhance yield and reduce environmental impact.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinoline N-oxides.
Reduction: Reduction of the quinoline ring can yield tetrahydroquinoline derivatives.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the 3-amino and 6-propoxy positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
6-Propoxyquinolin-3-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active quinoline derivatives.
Medicine: Quinoline derivatives, including this compound, are investigated for their potential as antimalarial, antibacterial, and anticancer agents.
Industry: The compound is used in the development of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Propoxyquinolin-3-amine is largely dependent on its interaction with biological targets. For instance, quinoline derivatives are known to inhibit enzymes such as topoisomerases and kinases. The propoxy and amino groups enhance binding affinity and specificity to these targets, leading to the modulation of cellular pathways involved in DNA replication and repair.
Comparison with Similar Compounds
Table 1: Structural Comparison of 6-Substituted Quinoline and Quinoxaline Derivatives
| Compound Name | Core Structure | Substituent (Position) | CAS Number | Key Properties |
|---|---|---|---|---|
| 6-Propoxyquinolin-3-amine | Quinoline | Propoxy (6), Amine (3) | 154108-33-5 | Lipophilic, discontinued product |
| 6-Methoxyquinolin-3-amine | Quinoline | Methoxy (6), Amine (3) | 29507-86-6 | Higher polarity, discontinued |
| 6-Nitroquinolin-3-amine | Quinoline | Nitro (6), Amine (3) | 646996-44-3 | Electron-withdrawing nitro group |
| 3-Chloroquinoxalin-6-amine | Quinoxaline | Chloro (3), Amine (6) | 166402-16-0 | Planar aromatic core, halogenated |
| 6,7-Dimethoxyquinolin-4-amine | Quinoline | Methoxy (6,7), Amine (4) | 13425-92-8 | Multiple methoxy groups |
Physicochemical Properties
Table 2: Comparative Physicochemical Data
| Compound Name | Molecular Weight | Solubility (Predicted) | Melting Point (°C) | Stability |
|---|---|---|---|---|
| This compound | 216.28 g/mol | Low (lipophilic) | Not reported | Likely stable |
| 6-Methoxyquinolin-3-amine | 188.22 g/mol | Moderate | Not reported | Hygroscopic |
| 6-Nitroquinolin-3-amine | 189.17 g/mol | Low | Not reported | Light-sensitive |
| 3-Chloroquinoxalin-6-amine | 179.61 g/mol | Low | Not reported | Air-stable |
| 6,7-Dimethoxyquinolin-4-amine | 230.26 g/mol | Moderate | Not reported | Heat-sensitive |
Notes:
- Stability data are inferred from structural analogs; nitro groups (e.g., 6-Nitroquinolin-3-amine) may introduce photoreactivity .
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